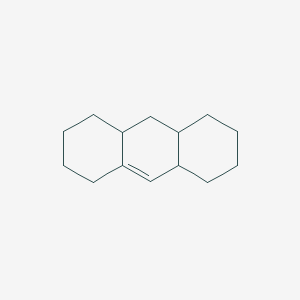
1,2,3,4,4A,5,6,7,8,8A,9,9A-Dodecahydroanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,4A,5,6,7,8,8A,9,9A-Dodecahydroanthracene is a polycyclic hydrocarbon with a complex structure It is a saturated derivative of anthracene, which means it has additional hydrogen atoms compared to its parent compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4A,5,6,7,8,8A,9,9A-Dodecahydroanthracene typically involves hydrogenation of anthracene. This process requires a catalyst, such as palladium or platinum, and is carried out under high pressure and temperature conditions. The reaction can be represented as follows:
Anthracene+6H2→this compound
Industrial Production Methods
In an industrial setting, the hydrogenation process is scaled up using large reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process is monitored using various analytical techniques to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,4A,5,6,7,8,8A,9,9A-Dodecahydroanthracene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid. The product of oxidation is often a ketone or carboxylic acid derivative.
Reduction: Although the compound is already saturated, further reduction can be carried out under specific conditions to study its behavior.
Substitution: Electrophilic substitution reactions can occur, especially in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4), chromic acid (H_2CrO_4)
Reduction: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4)
Substitution: Sulfuric acid (H_2SO_4), sodium hydroxide (NaOH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1,2,3,4,4A,5,6,7,8,8A,9,9A-Dodecahydroanthracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic hydrocarbons and their derivatives.
Biology: The compound’s interactions with biological molecules are of interest in understanding its potential effects on living organisms.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,2,3,4,4A,5,6,7,8,8A,9,9A-Dodecahydroanthracene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: The parent compound, which is less saturated and has different chemical properties.
1,2,3,4-Tetrahydroanthracene: A partially hydrogenated derivative with fewer hydrogen atoms.
Decahydroanthracene: Another saturated derivative with a different hydrogenation pattern.
Uniqueness
1,2,3,4,4A,5,6,7,8,8A,9,9A-Dodecahydroanthracene is unique due to its fully saturated structure, which imparts different chemical reactivity and stability compared to its less saturated counterparts. This makes it valuable for specific applications where stability and reactivity are crucial.
Propriétés
Numéro CAS |
848193-39-5 |
|---|---|
Formule moléculaire |
C14H22 |
Poids moléculaire |
190.32 g/mol |
Nom IUPAC |
1,2,3,4,4a,5,6,7,8,8a,9,9a-dodecahydroanthracene |
InChI |
InChI=1S/C14H22/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h9,11-12,14H,1-8,10H2 |
Clé InChI |
SJXINMCGKMERBY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C=C3CCCCC3CC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea](/img/structure/B14200786.png)
![N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14200791.png)

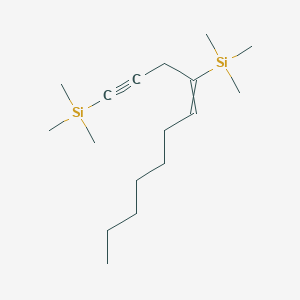

![2-(4-chlorophenyl)-5-[(E)-methoxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14200826.png)

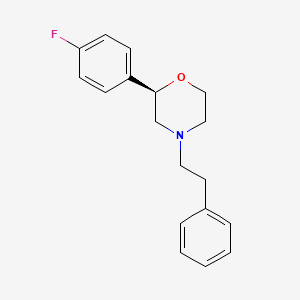
![(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B14200850.png)
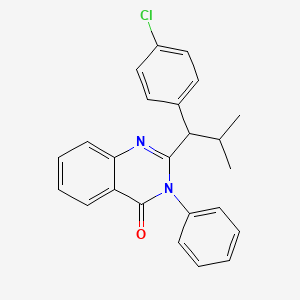
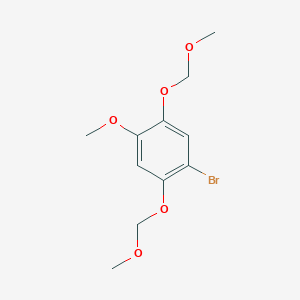
![N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide](/img/structure/B14200855.png)
![5-Bromo-1-methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14200860.png)
![3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine](/img/structure/B14200862.png)
